molecular formula C24H31NO3 B1250921 2-dodecyl-7-hydroxy-3H-phenoxazin-3-one

2-dodecyl-7-hydroxy-3H-phenoxazin-3-one

Cat. No.: B1250921
M. Wt: 381.5 g/mol
InChI Key: PDNJNQOJZZEZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Dodecyl-7-hydroxy-3H-phenoxazin-3-one is a phenoxazinone derivative characterized by a dodecyl (C₁₂H₂₅) chain at position 2 and a hydroxyl (-OH) group at position 7 of the heterocyclic core. Phenoxazinones are redox-active compounds with applications in medicinal chemistry, materials science, and analytical detection systems. Thus, comparisons below rely on structurally analogous phenoxazinones from peer-reviewed sources.

Properties

Molecular Formula

C24H31NO3

Molecular Weight

381.5 g/mol

IUPAC Name

8-dodecyl-7-hydroxyphenoxazin-3-one

InChI

InChI=1S/C24H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-18-15-21-24(17-22(18)27)28-23-16-19(26)13-14-20(23)25-21/h13-17,27H,2-12H2,1H3

InChI Key

PDNJNQOJZZEZKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=N2

Origin of Product

United States

Preparation Methods

The synthesis of 2-dodecyl-7-hydroxy-3H-phenoxazin-3-one typically involves the reaction of resorufin with dodecyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The product is then purified using column chromatography to obtain pure 2-dodecyl-7-hydroxy-3H-phenoxazin-3-one .

Chemical Reactions Analysis

2-dodecyl-7-hydroxy-3H-phenoxazin-3-one undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form resorufin, which is a highly fluorescent compound.

    Reduction: It can be reduced to dihydroresorufin, which is non-fluorescent.

    Substitution: The dodecyl group can be substituted with other alkyl groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions are resorufin and dihydroresorufin .

Mechanism of Action

The mechanism of action of 2-dodecyl-7-hydroxy-3H-phenoxazin-3-one involves its ability to react with hydroxyl radicals and other reactive oxygen species. When it encounters these radicals, it undergoes oxidation to form resorufin, which emits fluorescence. This fluorescence can be measured to quantify the presence of ROS and assess oxidative stress in biological samples . The molecular targets include cellular components that generate ROS, such as mitochondria and enzymes like superoxide dismutase .

Comparison with Similar Compounds

Table 1: Key Properties of Phenoxazinone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Features
2-Amino-7-methoxy-3H-phenoxazin-3-one 2-NH₂, 7-OCH₃ C₁₃H₁₀N₂O₃ 242.23 g/mol Amino group enhances basicity; methoxy increases lipophilicity
7-(Acetyloxy)-3H-phenoxazin-3-one 7-OCOCH₃ C₁₄H₉NO₄ 255.23 g/mol Acetyloxy acts as a polarizable ester; hydrolytically labile
7-Methoxy-3H-phenoxazin-3-one 7-OCH₃ C₁₃H₉NO₃ 227.21 g/mol Methoxy group stabilizes aromatic ring via electron donation
2-Dodecyl-7-hydroxy-3H-phenoxazin-3-one 2-C₁₂H₂₅, 7-OH C₂₄H₃₁NO₃ ~393.51 g/mol Dodecyl chain confers extreme lipophilicity; hydroxyl enables H-bonding

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The dodecyl chain in the target compound drastically increases logP (estimated >8) compared to analogues with smaller substituents (e.g., 2-amino-7-methoxy: logP ~1.5 ). This enhances membrane permeability but reduces aqueous solubility. Methoxy (OCH₃) and acetyloxy (OCOCH₃) groups moderately increase lipophilicity relative to hydroxyl (-OH) but are less impactful than alkyl chains .
  • Electronic Effects: Electron-donating groups (e.g., -OCH₃, -NH₂) stabilize the phenoxazinone core, altering redox potentials. The hydroxyl group (-OH) in the target compound may increase acidity (pKa ~8–10) compared to methoxy derivatives . The acetyloxy group in 7-(acetyloxy)-3H-phenoxazin-3-one is susceptible to hydrolysis, forming 7-hydroxy derivatives under physiological conditions .
  • Biological Activity: Amino-substituted phenoxazinones (e.g., 2-amino-7-methoxy) exhibit antimicrobial activity due to nucleophilic interactions with bacterial enzymes . The dodecyl chain in the target compound may enhance binding to lipid-rich targets (e.g., bacterial membranes or enzyme hydrophobic pockets).

Stability and Reactivity

  • The hydroxyl group at position 7 in the target compound increases susceptibility to oxidation compared to methoxy or acetyloxy analogues.
  • The dodecyl chain may sterically hinder interactions at position 2, reducing reactivity with electrophilic agents compared to amino-substituted derivatives .

Research Implications and Gaps

While the provided evidence highlights trends in phenoxazinone derivatives, direct experimental data on 2-dodecyl-7-hydroxy-3H-phenoxazin-3-one (e.g., spectral data, biological assays) are absent. Future studies should prioritize:

Synthesis and Characterization : Confirm molecular weight, solubility, and stability via HPLC-MS and NMR.

Comparative Bioactivity Studies : Evaluate antimicrobial, anticancer, or redox-modulating effects against analogues.

Computational Modeling : Predict binding affinities and metabolic pathways using QSAR or molecular docking.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-dodecyl-7-hydroxy-3H-phenoxazin-3-one
Reactant of Route 2
2-dodecyl-7-hydroxy-3H-phenoxazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.